3-hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid, a mixture of diastereomers, is a chemical compound with the molecular formula C6H10O3S and a molecular weight of 162.2 g/mol. This compound features a cyclobutane ring substituted with a hydroxyl group, a carboxylic acid group, and a methylsulfanyl group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be formed through intramolecular cyclization reactions, often using dihalides or dienes as starting materials.
Introduction of Functional Groups: The hydroxyl and carboxylic acid groups can be introduced through hydroxylation and carboxylation reactions, respectively.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced using reagents like methylthiolate or methylsulfanyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or halides can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids, or their derivatives.
Reduction: Alcohols, aldehydes, or other reduced forms of the carboxylic acid.
Substitution: Compounds with different functional groups replacing the methylsulfanyl group.
Scientific Research Applications
3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the compound's role within it.
Comparison with Similar Compounds
3-Hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
3-Hydroxy-1-(ethylsulfanyl)cyclobutane-1-carboxylic acid: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
3-Hydroxy-1-(methylsulfanyl)cyclopentane-1-carboxylic acid: Similar functional groups but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness: The uniqueness of 3-hydroxy-1-(methylsulfanyl)cyclobutane-1-carboxylic acid lies in its specific combination of functional groups and ring structure, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1479685-15-8 |
---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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